

Application Notes and Protocols for MI-14 Inhibitors

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Compound of Interest

Compound Name: MI 14

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These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of MI-14 series inhibitors, which target the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). The disruption of this interaction is a promising therapeutic strategy for acute leukemias characterized by MLL rearrangements.

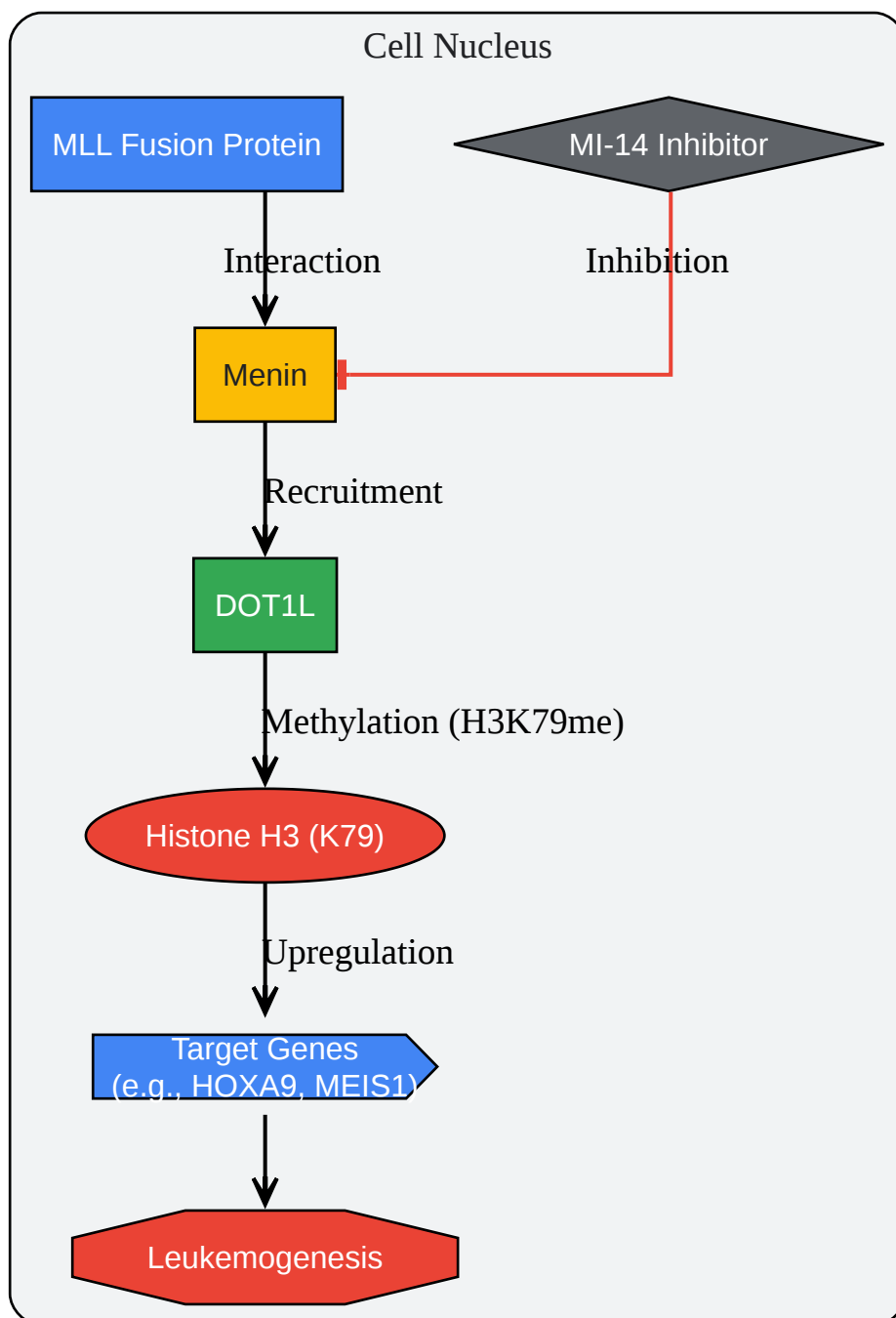
Introduction

The interaction between Menin and MLL is a critical driver in the pathogenesis of certain types of acute leukemia.^[1] MLL fusion proteins, resulting from chromosomal translocations, recruit Menin, which is essential for their leukemogenic activity. Small molecule inhibitors that block the Menin-MLL interaction have emerged as a potential targeted therapy for these cancers.^[1] ^[2] This document outlines key experimental procedures to characterize the biochemical and cellular activity of MI-14 inhibitors.

Mechanism of Action: The Menin-MLL Signaling Pathway

The oncogenic activity of MLL fusion proteins is dependent on their interaction with Menin. This interaction is crucial for the recruitment of the histone methyltransferase DOT1L, leading to the

methylation of H3K79 and the subsequent upregulation of target genes such as HOXA9 and MEIS1, which drive leukemogenesis. MI-14 inhibitors competitively bind to the MLL binding pocket on Menin, thereby preventing the MLL-Menin interaction and downstream oncogenic signaling.



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Caption: Menin-MLL signaling pathway and the inhibitory action of MI-14.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various Menin-MLL inhibitors from published studies.

Table 1: Biochemical Activity of Menin-MLL Inhibitors

Compound	Assay Type	Target Peptide/Protein	IC50 (nM)	Kd (nM)	Reference
MI-463	FP	MLL (4-15)	~15	~10	[3]
MI-503	FP	MLL (4-15)	~15	~10	[3]
MI-463	FP	MLL (4-43)	32	-	[3]
MI-503	FP	MLL (4-43)	33	-	[3]
MIV-6R	FP	-	56	-	[1]
D0060-319	FP	MLL Fusion Protein	7.46	-	[4]

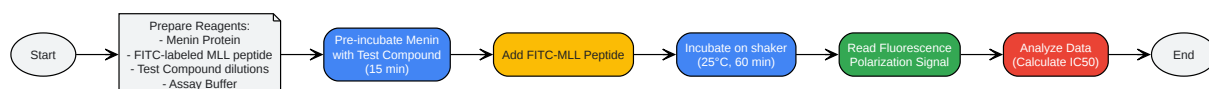
Table 2: Cellular Activity of Menin-MLL Inhibitors in Leukemia Cell Lines

Compound	Cell Line	Assay Type	GI50 / IC50 (nM)	Reference
Compound 28	MLL-AF9 transformed cells	Cell Growth	34	[3]
D0060-319	MV4-11 (MLL-AF4)	CCK-8	4.0	[4]
D0060-319	MOLM-13 (MLL-AF9)	CCK-8	1.7	[4]
D0060-319	Kasumi-1 (No MLL-r)	CCK-8	>10,000	[4]
D0060-319	K562 (No MLL-r)	CCK-8	>10,000	[4]
MI-503	MV4;11	MTT	~200	[2]

Experimental Protocols

Biochemical Assay: Fluorescence Polarization (FP) Competition Assay

This assay quantitatively measures the ability of a test compound to inhibit the interaction between Menin and an MLL-derived peptide.[5]



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Caption: Workflow for the Fluorescence Polarization (FP) competition assay.

Protocol:

- Reagent Preparation:

- Assay Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM DTT.[6]
- Prepare a solution of 8 nM recombinant Menin protein in assay buffer.[6]
- Prepare a solution of 10 nM FITC-labeled MLL (4-43) peptide in assay buffer.[6]
- Prepare serial dilutions of the MI-14 inhibitor test compound.
- Assay Procedure (384-well plate format):
 - Add 10 µL of the 8 nM Menin protein solution to each well.[6]
 - Add 10 µL of the test compound at various concentrations to the wells.[6]
 - Pre-incubate the plate for 15 minutes at room temperature.[6]
 - Add 20 µL of the 10 nM FITC-MLL peptide solution to each well.[6]
 - Incubate the plate on a shaker at 25°C for 60 minutes.[6]
- Data Acquisition and Analysis:
 - Read the fluorescence polarization signal using a suitable plate reader (e.g., BMG PHERAstar) with excitation at 485 nm and emission at 520 nm.[6]
 - The data is analyzed using software such as GraphPad Prism to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide from Menin.[6]

Cell-Based Assay: Cell Proliferation (CCK-8/MTT)

This protocol determines the effect of MI-14 inhibitors on the proliferation of leukemia cell lines.

Protocol:

- Cell Culture:
 - Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and control cell lines lacking MLL rearrangements (e.g., Kasumi-1, K562) in appropriate media and

conditions.[4]

- Assay Procedure:
 - Plate the cells at a suitable density in a 96-well plate.
 - Treat the cells with a range of concentrations of the MI-14 inhibitor or vehicle control (e.g., 0.25% DMSO).[2]
 - Incubate the cells for 7 days at 37°C.[2] On day 4, change the media, restore the original cell concentration, and re-apply the compound.[2]
- Viability Measurement:
 - At the end of the incubation period, add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time (typically 1-4 hours).
 - Measure the absorbance at the appropriate wavelength using a microplate reader.[2]
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Determine the GI50 or IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration.[4]

Gene Expression Analysis by qRT-PCR

This method is used to assess the on-target effect of MI-14 inhibitors by measuring the expression levels of MLL target genes.

Protocol:

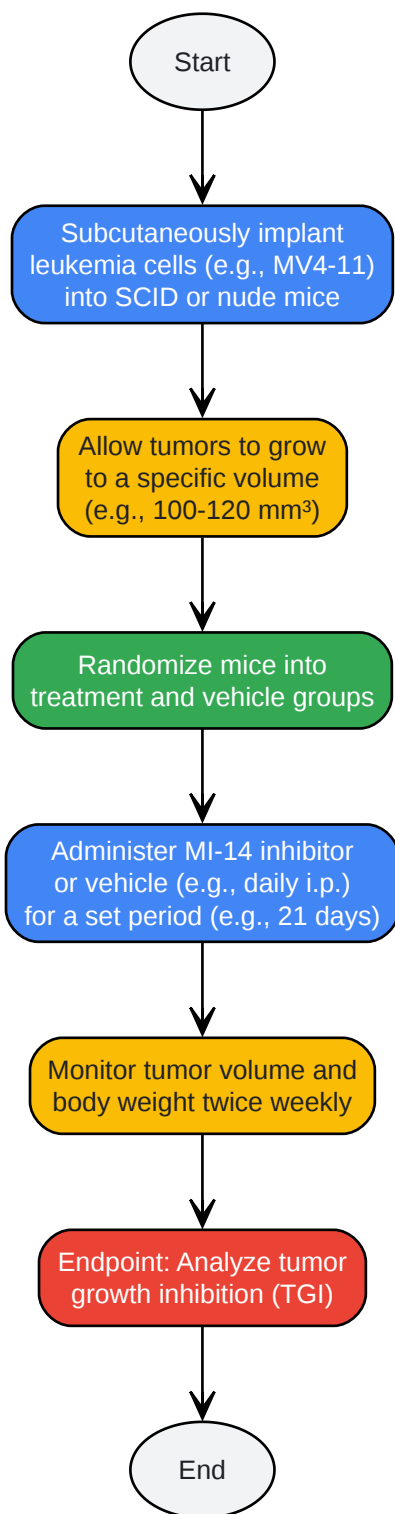
- Cell Treatment:
 - Treat MLL-rearranged cells (e.g., MLL-AF9 transformed bone marrow cells or MV4;11 cells) with the MI-14 inhibitor or DMSO for 6 days.[2] Change the media and re-supply the

compound on day 3.[\[2\]](#)

- RNA Extraction and cDNA Synthesis:
 - Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR:
 - Perform real-time quantitative PCR using primers specific for target genes (Hoxa9, Meis1) and a housekeeping gene (e.g., β -actin) for normalization.[\[2\]](#)
 - The reaction mixture typically includes cDNA, forward and reverse primers, and a suitable qPCR master mix.
- Data Analysis:
 - Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative expression of the target genes in inhibitor-treated cells compared to DMSO-treated cells.[\[2\]](#)

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the in vivo efficacy of MI-14 inhibitors in a mouse model of leukemia.



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Caption: Workflow for an in vivo xenograft study.

Protocol:

- Animal Model:
 - Use immunodeficient mice (e.g., CB-17 SCID or BALB/c nude mice).[2][4]
- Cell Implantation:
 - Subcutaneously implant human leukemia cells (e.g., 5 million MV4-11 cells) into the right flank of the mice.[4]
- Treatment:
 - When the tumor volume reaches 100-120 mm³, randomize the animals into treatment and vehicle control groups.[4]
 - Administer the MI-14 inhibitor (e.g., D0060-319 at 25-100 mg/kg or MI-503 at 60 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal or oral) at a specified frequency and duration (e.g., twice daily for 21 days).[2][4]
- Monitoring and Endpoint:
 - Measure tumor volume and body weight twice weekly to assess efficacy and tolerability.[4]
 - At the end of the study, calculate the tumor growth inhibition (TGI) to determine the antitumor effect of the compound.[4]

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of MI-14 inhibitors. These experiments are crucial for characterizing the potency, selectivity, and in vivo efficacy of novel compounds targeting the Menin-MLL interaction, ultimately guiding their development as potential therapeutics for acute leukemia.

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